

The Pharmacodynamics of Selvigaltin: A Galectin-3 Inhibitor with Broad Therapeutic Potential

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Compound of Interest

Compound Name: *Selvigaltin*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Selvigaltin (formerly GB1211) is an orally bioavailable, small molecule inhibitor of galectin-3, a β -galactoside-binding lectin implicated in a wide array of pathological processes, including inflammation, fibrosis, and cancer.^{[1][2][3]} This technical guide provides a comprehensive overview of the pharmacodynamics of **selvigaltin**, detailing its mechanism of action, and summarizing key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-3.

Introduction to Selvigaltin and Galectin-3

Galectin-3 is a protein that plays a crucial role in various cellular processes such as cell adhesion, activation, and signaling. Its overexpression is associated with the progression of numerous diseases, making it a compelling therapeutic target. **Selvigaltin** is a potent and selective inhibitor of galectin-3, currently under clinical investigation for a range of indications including liver cirrhosis, non-small cell lung cancer, metastatic melanoma, and head and neck squamous cell carcinoma.^[4]

Mechanism of Action

Selvigaltin exerts its therapeutic effects by binding to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its activity.[1] This inhibition disrupts the pathological processes mediated by galectin-3, including inflammation and tissue scarring.[5] In the context of cancer, blocking galectin-3 with **selvigaltin** may enhance the immune system's ability to eliminate tumor cells.[5]

Preclinical Pharmacodynamics

In Vitro and In Vivo Models

Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of **selvigaltin** in various models. A key study in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH) showed that **selvigaltin** significantly reduces liver inflammation and fibrosis.[3][6]

Quantitative Analysis of Preclinical Data

The following tables summarize the key quantitative findings from the aforementioned rabbit model of MASH.

Table 1: Effect of **Selvigaltin** on Liver Function and Inflammation Biomarkers

Biomarker	Treatment Group	Result
AST, ALT, Bilirubin	Selvigaltin (dose-dependent)	Dose-dependent reduction in levels[3][6]
Inflammatory Cell Foci	Selvigaltin (dose-dependent)	Dose-dependent reduction[3][6]
IL-6 mRNA Expression	Selvigaltin (1.0 mg/kg)	Significant reduction[6]

Table 2: Effect of **Selvigaltin** on Fibrosis Biomarkers

Biomarker	Treatment Group	Result
Picrosirius Red (PSR) Staining	Selvigaltin (dose-dependent)	Dose-dependent reduction in collagen deposition[3][6]
Second Harmonic Generation (SHG)	Selvigaltin (dose-dependent)	Dose-dependent reduction in fibrosis[3][6]
TGFβ3, SNAI2, Collagen mRNA Expression	Selvigaltin (dose-dependent)	Dose-dependent reduction[3][6]

Clinical Pharmacodynamics

Selvigaltin is currently being evaluated in several clinical trials. A Phase I trial is investigating its safety and efficacy in combination with standard of care for relapsed/refractory multiple myeloma.[5] Another study has assessed its pharmacokinetics in participants with hepatic impairment.[7][8]

Clinical Trial Data

Table 3: Pharmacokinetic Parameters of **Selvigaltin** in Hepatic Impairment

Parameter	Moderate Impairment (Child-Pugh B) vs. Controls	Severe Impairment (Child-Pugh C) vs. Controls
AUC _∞	~1.7-fold increase[8]	~1.5-fold increase[8]
C _{max}	Unaffected[8]	~1.3-fold increase[8]
Half-life	Prolonged (28.15 vs 16.38 h) [8]	Prolonged (21.05 vs 16.14 h) [8]

Experimental Protocols

Rabbit Model of Metabolic-Associated Steatohepatitis

- Model: Male New Zealand White rabbits were fed a high-fat diet (HFD) for 8 or 12 weeks to induce MASH.[3]

- Treatment: **Selvigaltin** was administered orally, once daily, 5 days per week, at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[3]
- Assessments: Liver function was assessed by measuring plasma levels of AST, ALT, and bilirubin. Inflammation and fibrosis were evaluated through histopathological analysis (Oil Red O, Giemsa, Masson's trichrome, picrosirius red) and second-harmonic generation imaging. Gene expression of key inflammatory and fibrotic markers was determined by mRNA analysis.[3]

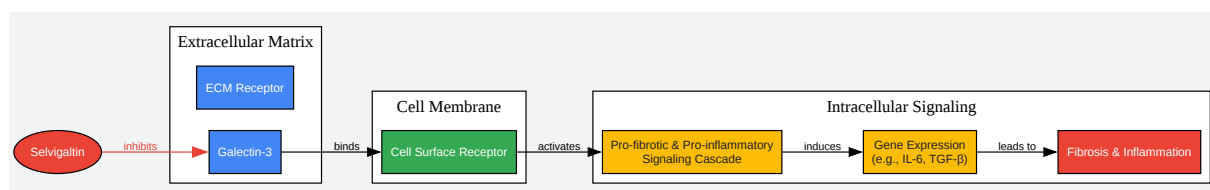
Phase Ib/Ila Study in Hepatic Impairment (GULLIVER-2)

- Design: A single-dose, open-label study in participants with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment compared to healthy matched controls.[7][8]
- Treatment: A single oral dose of 100 mg **selvigaltin** was administered.[7][8]
- Assessments: Pharmacokinetic parameters including total and unbound plasma concentrations and urinary excretion of **selvigaltin** were measured. Safety and tolerability were also assessed.[7][8]

Signaling Pathways and Visualizations

Selvigaltin Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **selvigaltin** in inhibiting galectin-3 mediated pathological processes.

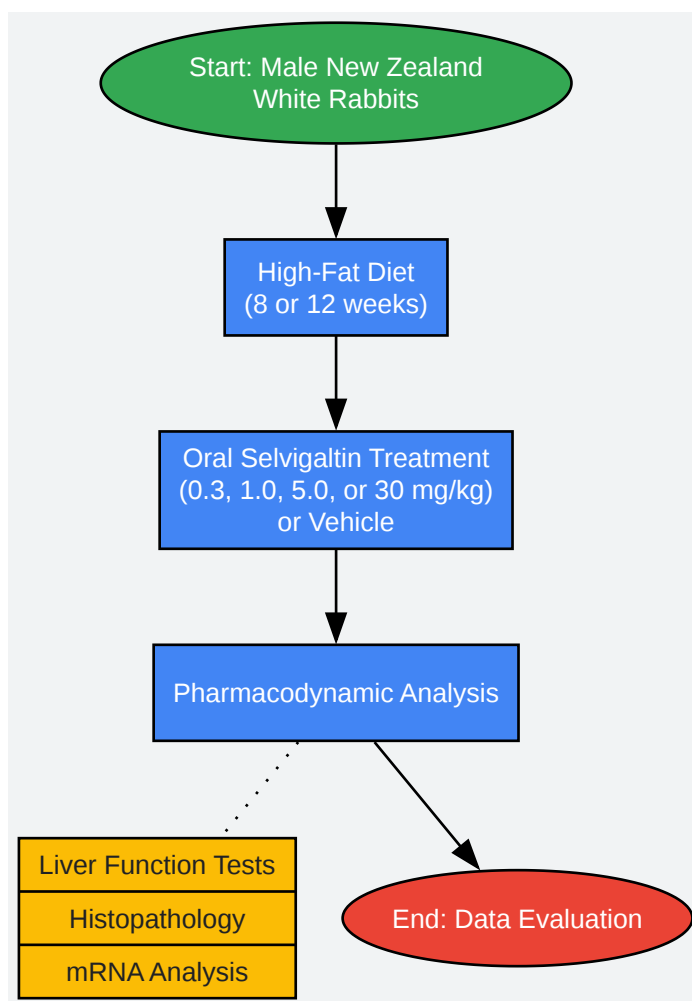


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Caption: Proposed mechanism of action of **Selvigaltin**.

Experimental Workflow for Preclinical Rabbit Study

The following diagram outlines the experimental workflow for the MASH rabbit model study.



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Caption: Experimental workflow of the MASH rabbit study.

Conclusion

Selvigaltin is a promising galectin-3 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of inflammation and fibrosis. Early clinical data are encouraging, supporting its further development for a variety of diseases with high unmet

medical need. The ongoing clinical trials will provide more definitive evidence of its therapeutic potential in humans.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selvigaltin - Galecto Biotech - AdisInsight [adisinsight.springer.com]
- 3. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selvigaltin by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single-Dose Pharmacokinetics and Safety of the Oral Galectin-3 Inhibitor, Selvigaltin (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
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